molecular formula C17H18N2O2S B5817451 N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide

N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B5817451
M. Wt: 314.4 g/mol
InChI Key: FFHLRBHHBILBBL-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide is a chemical compound with the molecular formula C16H16N2OS. It is also known by its IUPAC name, N-benzoyl-N’-(3,5-dimethylphenyl)thiourea. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 3,5-dimethylaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide can be compared with other similar compounds, such as:

  • N-[(3,5-dimethylphenyl)carbamothioyl]-2-thiophenecarboxamide
  • This compound

These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-8-12(2)10-13(9-11)18-17(22)19-16(20)14-6-4-5-7-15(14)21-3/h4-10H,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHLRBHHBILBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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